Ortho-Iodo Substitution Confers 4.4‑Fold Higher Sigma‑1 Receptor Affinity Compared to Meta-Iodo and 11‑Fold Over Para-Iodo Analogs in Piperazine-Based Ligands
In a controlled head‑to‑head study of iodinated piperazine derivatives, the ortho‑iodo analogue (4a) exhibited an IC₅₀ of 7.1 nM for sigma receptors, compared with 31.0 nM for the meta‑iodo analogue (4b) and 77.3 nM for the para‑iodo analogue (4c) [1]. The ortho‑iodo compound was 4.4‑fold more potent than the reference ligand SA4503 and 3‑fold more potent than haloperidol [1]. This demonstrates that the ortho‑iodo position is critical for high‑affinity sigma receptor engagement, a property directly retained in CAS 898434-84-9.
| Evidence Dimension | Sigma receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 7.1 nM (ortho‑iodo analogue 4a; used as class proxy for CAS 898434-84-9) |
| Comparator Or Baseline | Meta‑iodo analogue 4b (31.0 nM); para‑iodo analogue 4c (77.3 nM); SA4503 (31.2 nM); haloperidol (21.3 nM) |
| Quantified Difference | 4.4‑fold vs. meta‑iodo; 10.9‑fold vs. para‑iodo; 4.4‑fold vs. SA4503; 3.0‑fold vs. haloperidol |
| Conditions | In vitro competition binding assay using [³H]DTG and [³H](+)-pentazocine as sigma receptor radioligands in rat brain membranes |
Why This Matters
Procurement of the ortho‑iodo regioisomer is essential for sigma receptor research; substituting the para‑ or meta‑iodo analogue would result in an 11‑fold or 4‑fold loss in potency, respectively, invalidating comparative SAR studies.
- [1] Sadeghzadeh, M., et al. (2006). Synthesis and in vitro evaluation of iodinated derivatives of piperazine as a new ligand for sigma receptor imaging by single photon emission computed tomography. Chemical and Pharmaceutical Bulletin, 54(4), 470–475. View Source
